molecular formula C23H29N5O3 B2358367 N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049510-16-8

N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No. B2358367
CAS RN: 1049510-16-8
M. Wt: 423.517
InChI Key: PHNCXWCMZGMCGZ-UHFFFAOYSA-N
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Description

N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, commonly known as APPO, is a chemical compound that has been studied for its potential therapeutic applications. APPO is a member of the oxalamide family, which are known for their diverse pharmacological properties.

Scientific Research Applications

Chemopreventive and Chemotherapeutic Effects on Cancer

Mercapto-substituted 1,2,4-triazoles, including our compound of interest, play a crucial role in cancer research. These compounds have been investigated for their chemopreventive and chemotherapeutic effects. They may inhibit tumor growth, prevent metastasis, or enhance the efficacy of existing cancer treatments. Researchers explore their mechanisms of action and potential as anticancer agents .

Antiviral and Anti-Infective Properties

1,2,4-Triazole derivatives have garnered attention as potential antiviral and anti-infective drugs. Our compound could be suitable for combating viral infections, including respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever. Although it’s not yet approved for pharmaceutical use, its antiviral activity warrants further investigation .

Targeting HIV-1

Compounds similar to our compound have been studied as treatments for HIV-1. Specifically, certain derivatives have shown promise as inhibitors of viral enzymes, including reverse transcriptase (RT), integrase (IN), and protease (PR). These enzymes are critical drug targets in managing HIV-1 infections .

Synthesis and Reactions

Understanding the synthesis and reactivity of this compound is essential. Researchers explore various synthetic routes to obtain it efficiently. Additionally, investigating its reactions with other molecules provides insights into its behavior and potential applications .

Biological Activity

Detailed studies on the biological activity of our compound are ongoing. Researchers assess its interactions with cellular components, toxicity profiles, and pharmacokinetics. This information guides its potential use in therapeutic contexts .

Other Potential Applications

While the above areas are well-documented, there may be additional applications yet to be explored. Researchers continually investigate novel uses for 1,2,4-triazole derivatives, and our compound could contribute to fields beyond those mentioned here .

properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-18(29)25-19-8-10-20(11-9-19)26-23(31)22(30)24-12-5-13-27-14-16-28(17-15-27)21-6-3-2-4-7-21/h2-4,6-11H,5,12-17H2,1H3,(H,24,30)(H,25,29)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNCXWCMZGMCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

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